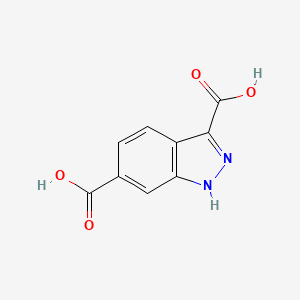

1H-Indazole-3,6-dicarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indazole-3,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)10-11-7(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCZREWYCPFOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695830 | |

| Record name | 1H-Indazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891782-59-5 | |

| Record name | 1H-Indazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Indazole-3,6-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-3,6-dicarboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of two carboxylic acid moieties offer versatile opportunities for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of scientifically sound strategies for the synthesis of this important molecule. We will explore two plausible synthetic routes, delving into the underlying chemical principles, providing detailed experimental protocols, and offering insights into the selection of reagents and reaction conditions. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel indazole-based compounds.

Introduction: The Significance of the Indazole Nucleus

Indazoles are bicyclic aromatic heterocycles that are isosteres of indoles and have garnered considerable attention in the pharmaceutical industry. The indazole core is a privileged scaffold found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-tumor, and antimicrobial activities.[] The dicarboxylic acid functionality at the 3- and 6-positions of the indazole ring provides crucial handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new drug candidates.

This guide will focus on two strategic approaches for the synthesis of this compound, starting from readily available precursors.

Synthetic Strategy I: Diazotization and Oxidation Pathway

This first proposed route commences with a commercially available substituted aniline, 4-amino-3-methylbenzoic acid, and proceeds through the formation of a key intermediate, 3-methyl-1H-indazole-6-carboxylic acid, followed by a final oxidation step.

Conceptual Workflow of Synthetic Strategy I

Sources

An In-depth Technical Guide to 1H-Indazole-3,6-dicarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] This guide focuses on a specific, yet highly versatile member of this family: 1H-Indazole-3,6-dicarboxylic acid . While direct, comprehensive data on this diacid is sparse in publicly available literature, this document aims to provide a thorough understanding by synthesizing information from its mono-acid precursors, ester derivatives, and the general chemical behavior of the indazole nucleus. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its burgeoning potential in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound, featuring a benzene ring fused to a pyrazole ring, with carboxylic acid groups substituted at the 3 and 6 positions. The presence of two carboxylic acid moieties and the indazole core imparts a unique combination of properties that are highly valuable for further chemical modifications.

Structural Elucidation

The core structure of 1H-indazole exists in tautomeric forms, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The two carboxylic acid groups are expected to significantly influence the electronic properties and reactivity of the indazole ring.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Physicochemical Data

| Property | 1H-Indazole-3-carboxylic acid | 1H-Indazole-6-carboxylic acid | This compound (Predicted) |

| Molecular Formula | C₈H₆N₂O₂[3] | C₈H₆N₂O₂[4] | C₉H₆N₂O₄ |

| Molecular Weight | 162.15 g/mol [3] | 162.15 g/mol [4] | 206.15 g/mol |

| Appearance | Off-white to yellow crystalline powder[3] | Solid[4] | Expected to be a crystalline solid |

| Melting Point | 262-271 °C[3] | 302-307 °C[4][5] | Expected to be >300 °C (with decomposition) |

| Solubility | Insoluble in water, soluble in hot water and acidic solutions.[6] | Soluble in organic solvents. | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. |

| pKa | - | ~4.01 (Predicted)[5] | Expected to have two distinct pKa values due to the two carboxylic acid groups. |

Synthesis of this compound

A direct, published synthesis for this compound is not readily found in the literature. However, a logical and experimentally feasible approach would be the hydrolysis of its corresponding diester or mono-ester. The synthesis of the indazole core itself can be achieved through various established methods.

General Strategies for Indazole Core Synthesis

The construction of the indazole ring is a well-documented area of heterocyclic chemistry. Common methods include:

-

From o-Toluidine Derivatives: Diazotization of substituted o-toluidines followed by cyclization is a classic and effective method.[7]

-

From Isatin: Ring opening of isatin, followed by diazotization and reductive cyclization, can yield 1H-indazole-3-carboxylic acid.[8]

-

Modern Palladium-Catalyzed Methods: Cross-coupling reactions have been developed for the efficient synthesis of substituted indazoles under mild conditions.[7]

Diagram 2: Retrosynthetic Analysis

Caption: Retrosynthetic approach to this compound.

Proposed Experimental Protocol: Hydrolysis of this compound, 6-methyl ester

A plausible route to the target molecule involves the synthesis of a suitable ester precursor followed by hydrolysis. A known precursor is This compound, 6-methyl ester (CAS 885522-60-1) .[9][10]

Step 1: Synthesis of this compound, 6-methyl ester

This would likely follow a multi-step synthesis starting from a commercially available substituted anthranilic acid or a related aromatic precursor, involving diazotization and cyclization.

Step 2: Hydrolysis to this compound

Materials:

-

This compound, 6-methyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolve this compound, 6-methyl ester in a suitable solvent such as THF or methanol.

-

Add an aqueous solution of an excess of lithium hydroxide or sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with 1M HCl.

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

This protocol is based on standard procedures for the hydrolysis of esters on the indazole scaffold.[1]

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Observations for this compound |

| ¹H NMR | - A broad singlet for the N-H proton at >13 ppm. - Aromatic protons on the indazole ring appearing as doublets and singlets between 7.5 and 8.5 ppm. - Two broad singlets for the carboxylic acid protons. |

| ¹³C NMR | - Carbonyl carbons of the carboxylic acids resonating around 165-170 ppm. - Aromatic carbons of the indazole ring appearing in the range of 110-145 ppm. |

| IR (Infrared Spectroscopy) | - A broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid groups around 1700-1725 cm⁻¹. - N-H stretching vibration around 3100-3300 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1450-1620 cm⁻¹). |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z 207.03. |

Reactivity and Chemical Transformations

The two carboxylic acid groups and the N-H of the pyrazole ring are the primary sites of reactivity in this compound.

Diagram 3: Key Reaction Pathways

Caption: Potential chemical transformations of this compound.

Reactions of the Carboxylic Acid Groups

-

Esterification: The carboxylic acid groups can be readily converted to their corresponding esters by reaction with an alcohol in the presence of an acid catalyst. This is a common strategy to improve solubility and modify the pharmacokinetic properties of drug candidates.

-

Amidation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a diverse library of diamides. This is a crucial transformation in drug discovery for exploring structure-activity relationships.[3]

-

Reduction: The carboxylic acids can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Indazole N-H

-

N-Alkylation/N-Arylation: The nitrogen at the 1-position can be alkylated or arylated under basic conditions. This modification is frequently employed to block the N-H group and to introduce substituents that can modulate biological activity.[1]

Applications in Drug Discovery and Materials Science

The indazole nucleus is a key pharmacophore in numerous clinically used drugs.[7] The dicarboxylic acid functionality of the title compound makes it an excellent scaffold for building complex molecules with potential therapeutic applications.

Medicinal Chemistry

-

Kinase Inhibitors: Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology. The dicarboxylic acid handles allow for the introduction of pharmacophoric groups to target the ATP-binding site of kinases.

-

Anti-inflammatory Agents: The indazole scaffold is present in anti-inflammatory drugs. Derivatives of this compound could be explored for their potential to modulate inflammatory pathways.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment for FBDD campaigns, with the two carboxylic acid groups providing vectors for fragment elaboration.

Materials Science

The rigid, planar structure of the indazole core, combined with the hydrogen bonding capabilities of the carboxylic acid groups, makes this compound a potential building block for:

-

Metal-Organic Frameworks (MOFs): The dicarboxylate can act as a linker to coordinate with metal ions, forming porous crystalline materials with applications in gas storage and catalysis.

-

Supramolecular Assemblies: The hydrogen bonding motifs can drive the formation of well-ordered supramolecular structures.

Conclusion

This compound represents a molecule of significant potential, bridging the gap between the well-established utility of the indazole scaffold and the synthetic versatility offered by its dicarboxylic acid functionality. While direct experimental data remains to be fully elucidated in the public domain, this guide provides a robust framework for its properties, synthesis, and applications based on sound chemical principles and data from closely related analogs. For researchers in drug discovery and materials science, this compound is a promising and largely unexplored building block, offering exciting opportunities for innovation.

References

- Google Patents.

-

Wiley-VCH. Supporting Information. [Link]

-

A1 Chemical. 1h-indazole-3-carboxylic acid suppliers USA. [Link]

-

Acheter Acide. 1H-indazole-3,6-dicarboxylique, ester 6-méthylique. [Link]

-

PubChem. Indazole-3-carboxylic acid. [Link]

-

Livedoor Blog. Stock compounds-M250228 022. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Institutes of Health. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

Changzhou Extraordinary Pharmatech co.,LTD. Directory listing-Product Center. [Link]

-

Autech. 885522-60-1 this compound, 6-methyl ester. [Link]

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

National Institutes of Health. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

- Google Patents.

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

-

Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

-

University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

-

PubChem. 1H-Indazole-3-carboxamide. [Link]

-

ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]

-

National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

Wikipedia. Indazole. [Link]

-

ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. chemimpex.com [chemimpex.com]

- 4. 1H-吲唑-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]

- 6. Indazole | 271-44-3 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 9. 885522-60-1 Cas No. | this compound, 6-methyl ester | Matrix Scientific [matrixscientific.com]

- 10. CAS 885522-60-1: 6-Methyl 1H-indazole-3,6-dicarboxylate [cymitquimica.com]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Indazole-3,6-dicarboxylic Acid Derivatives

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses specifically on the 1H-indazole-3,6-dicarboxylic acid framework and its derivatives. This particular substitution pattern offers a unique trifecta of chemical functionality: the N1-position for modulating pharmacokinetic properties, and the C3 and C6 positions equipped with carboxylic acid handles prime for extensive derivatization. We will explore the synthesis, characterization, and therapeutic potential of these molecules, with a particular emphasis on their role as kinase inhibitors in oncology. This document is intended for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The 1H-Indazole Core: A Chemist's Vantage Point

The indazole, or benzopyrazole, is a bicyclic heteroaromatic system formed by the fusion of a benzene ring with a pyrazole ring.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][3] This stability is a crucial factor in synthetic design, as it dictates the regioselectivity of many reactions.

The introduction of carboxylic acid groups at the C3 and C6 positions transforms the relatively simple indazole core into a highly versatile platform.

-

C3-Carboxylic Acid: This position is electronically distinct. The carboxylic acid group here can be readily converted into amides, esters, and other functionalities, which are often critical for establishing key interactions with biological targets, such as the hinge region of protein kinases.[4]

-

C6-Carboxylic Acid: Modification at this position on the benzene ring allows for the exploration of solvent-exposed regions of a target's binding pocket. Derivatization here can significantly influence solubility, cell permeability, and metabolic stability.

-

N1-Position: The nitrogen at the 1-position is a key site for substitution. Alkylation or arylation at N1 is a common strategy to modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to introduce additional vectors for target engagement.

Strategic Synthesis of the 1H-Indazole-3,6-dicarboxylate Core

Synthesizing the this compound scaffold requires a multi-step approach. While numerous methods exist for constructing the indazole ring, a common and effective strategy involves the cyclization of appropriately substituted phenylhydrazone precursors.[1][5] A silver-mediated intramolecular C-H amination has been reported for the synthesis of dimethyl 1-aryl-1H-indazole-3,6-dicarboxylate, providing a direct route to the core structure.[6]

Below is a generalized workflow illustrating the key transformations.

Caption: Generalized synthetic workflow for this compound derivatives.

The causality behind this strategic approach is rooted in achieving regiochemical control. Establishing the substitution pattern on the starting benzene ring before cyclization is often more efficient than attempting to functionalize the indazole core post-synthesis, which can lead to mixtures of isomers. The ester form of the dicarboxylate is a common intermediate, as the ester groups act as protecting groups for the carboxylic acids and facilitate purification by chromatography.[6] Subsequent hydrolysis yields the free dicarboxylic acid, which is the direct precursor for creating libraries of amide and ester derivatives.[7]

Spectroscopic Fingerprints: Characterization and Validation

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of each synthesized derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides the most definitive information. Key diagnostic signals include the N-H proton (if unsubstituted at N1), which often appears as a broad singlet at high chemical shift (>10 ppm). The aromatic protons on the indazole ring system exhibit characteristic splitting patterns that confirm the 3,6-substitution. For instance, in a dimethyl 1-aryl-1H-indazole-3,6-dicarboxylate, distinct singlets and doublets for the indazole protons can be observed.[6]

-

¹³C NMR: Confirms the carbon framework. The signals for the two carbonyl carbons of the dicarboxylate ester typically appear between 160-170 ppm.[6]

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid or ester groups.[6] For amide derivatives, N-H stretching bands appear in the 3200-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+), which should match the calculated theoretical value.[6]

Biological Activity and Therapeutic Applications: Targeting Protein Kinases

The 1H-indazole-3-carboxamide scaffold is a validated and highly effective pharmacophore for the inhibition of protein kinases.[8][9] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[8] Indazole derivatives have been successfully developed as inhibitors for a wide range of kinases, including GSK-3, PAK1, FGFR, and Pim kinases.[1][9][10][11]

Caption: Simplified kinase signaling pathway showing inhibition by an indazole derivative.

The this compound derivatives are designed to act as ATP-competitive inhibitors. The core structure mimics the adenine region of ATP, allowing it to bind in the enzyme's active site. The carboxamide at the C3 position typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. The substituents at the N1 and C6 positions can then be modified to achieve selectivity and optimize drug-like properties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing potency and selectivity. SAR studies reveal how changes to the molecule's structure impact its biological activity.[12]

Caption: Key points for Structure-Activity Relationship (SAR) of the scaffold.

Key SAR insights for indazole-based kinase inhibitors often include:

-

N1-Substituent (R1): Small alkyl or substituted benzyl groups are often optimal. Bulky groups may cause steric clashes, reducing potency.[13]

-

C3-Amide (R2): The nature of the amine used to form the amide is critical. Groups capable of forming hydrogen bonds are often required for strong hinge-binding.[4]

-

C6-Amide (R3): This position offers more flexibility. Introducing polar groups like morpholines or piperazines can enhance solubility.[13] The choice of substituent here is a key determinant of the overall physicochemical properties of the final compound.[12]

Table 1: Example Biological Activity of Indazole Derivatives

| Compound ID | Core Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 2f | 1H-Indazole | (Antiproliferative) | 230 - 1150 | [14] |

| 99 | 1H-Indazol-3-amine | FGFR1 | 2.9 | [1] |

| 13i | Indazole-pyrimidine | VEGFR-2 | 34.5 | [9] |

| 51h | 1H-Indazole-3-carboxamide | GSK-3 | 50 | [9] |

| 13o | 3-(pyrazin-2-yl)-1H-indazole | pan-Pim | < 10 (Biochem) | [11] |

Note: Data is compiled from various indazole scaffolds to illustrate general potency ranges.

Key Experimental Protocol: Synthesis of a 1H-Indazole-3-carboxamide Derivative

This protocol describes a general procedure for the amide coupling of 1H-indazole-3-carboxylic acid with a primary amine, a crucial step in generating a library of derivatives for SAR studies. This method is adapted from established procedures for indazole carboxamide synthesis.[4][8]

Objective: To synthesize N-benzyl-1H-indazole-3-carboxamide from 1H-indazole-3-carboxylic acid.

Materials:

-

1H-Indazole-3-carboxylic acid (1 equivalent)

-

1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

-

Benzylamine (1 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1H-indazole-3-carboxylic acid (1 equiv.) in anhydrous DMF.

-

Activator Addition: To the stirred solution, add HOBT (1.2 equiv.), EDC.HCl (1.2 equiv.), and TEA (3 equiv.).

-

Scientific Rationale: EDC is a carbodiimide coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBT traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine. TEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton.

-

-

Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the complete formation of the activated ester.

-

Amine Addition: Add the desired amine (in this case, benzylamine, 1 equiv.) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBT), water, and brine.

-

Scientific Rationale: The basic wash removes acidic components, while the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1H-indazole-3-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising and synthetically tractable platform for the development of novel therapeutics, particularly in oncology. Its structural features allow for systematic and rational modification to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on applying novel synthetic methodologies, such as C-H activation, to streamline the synthesis of these cores. Furthermore, the exploration of this scaffold against emerging biological targets beyond kinases will undoubtedly open new avenues for drug discovery. As our understanding of disease biology deepens, the versatility of the this compound framework ensures it will remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

-

Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2020). Molecules. Available from: [Link]

-

Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). Journal of Chemical Information and Modeling. Available from: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. Available from: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Available from: [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Available from: [Link]

-

Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2013). Journal of Medicinal Chemistry. Available from: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Available from: [Link]

-

Synthesis of 1H-indazole-derived biologically active compounds. (n.d.). ResearchGate. Available from: [Link]

-

How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? (n.d.). Chemsrc.com. Available from: [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. (2007). Organic Syntheses. Available from: [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2015). PLoS ONE. Available from: [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences. Available from: [Link]

-

Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

"characterization of 1H-Indazole-3,6-dicarboxylic acid"

An In-depth Technical Guide to the Characterization of 1H-Indazole-3,6-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2][3] this compound is a key derivative, offering multiple functionalization points for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols for structural elucidation, and offer field-proven insights into the analysis of this important heterocyclic building block. The methodologies and expected data presented herein are synthesized from established literature on closely related indazole analogues, providing a robust framework for researchers.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, exists predominantly in its thermodynamically stable 1H-tautomeric form.[3][4] This stability, combined with its unique electronic properties, makes the indazole core a cornerstone in drug discovery. Several FDA-approved drugs, such as the anti-cancer agent Axitinib and the antiemetic Granisetron, feature this moiety, highlighting its clinical relevance.[1][5]

This compound, in particular, is a valuable intermediate. The carboxylic acid groups at the C3 and C6 positions serve as versatile synthetic handles for creating libraries of compounds through reactions like amidation and esterification.[6][7] This allows for systematic exploration of the structure-activity relationship (SAR) in drug development programs. A thorough and accurate characterization of this starting material is, therefore, a non-negotiable prerequisite for the synthesis of novel therapeutic candidates.

Synthesis Pathway and Rationale

While multiple routes to the indazole core exist[5][8], a common and effective strategy for producing this compound involves the hydrolysis of its corresponding diester, dimethyl 1H-indazole-3,6-dicarboxylate. This precursor can be synthesized via established methods for indazole formation.[9] The choice of a hydrolysis-based final step is logical as esters are often used as protecting groups for carboxylic acids during preceding synthetic transformations and are generally straightforward to deprotect under basic conditions.[10]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Hydrolysis

-

Step 1: Dissolution: Dissolve dimethyl 1H-indazole-3,6-dicarboxylate (1.0 eq) in a suitable solvent mixture such as methanol and water.

-

Step 2: Saponification: Add an excess of aqueous sodium hydroxide (e.g., 2.5 eq of a 2M solution) to the solution.

-

Step 3: Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed. The rationale here is that the dicarboxylic acid product will have a much lower Rf value (be more polar) than the diester starting material.

-

Step 4: Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

-

Step 5: Precipitation: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. The desired product will precipitate out of the solution as its solubility in acidic water is low.

-

Step 6: Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.[11]

Physicochemical Properties

A precise understanding of the physical properties is fundamental for handling, formulation, and quality control.

| Property | Expected Observation | Rationale & Comparative Insights |

| Appearance | Off-white to pale yellow crystalline powder | Similar indazole carboxylic acids, like the 3-monocarboxylic acid derivative, are described as off-white to yellow crystalline powders.[6] |

| Molecular Formula | C₉H₆N₂O₄ | --- |

| Molecular Weight | 222.16 g/mol | --- |

| Melting Point | >300 °C (with decomposition) | Dicarboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high melting points. For comparison, 1H-indazole-6-carboxylic acid melts at 302-307 °C[12] and the 4-carboxylic acid isomer melts at 288-293 °C. The presence of a second carboxylic acid group is expected to further increase this value. |

| Solubility | Soluble in DMSO, DMF, and aqueous base (e.g., NaOH, NaHCO₃). Sparingly soluble in methanol and ethanol. Insoluble in water, diethyl ether, and non-polar solvents. | The two polar carboxylic acid groups and the heterocyclic system govern solubility. Solubility in aqueous base is due to the formation of the highly soluble dicarboxylate salt. |

Spectroscopic and Structural Characterization Workflow

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are complementary and collectively provide a complete picture of the molecular structure.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indazole | 271-44-3 [chemicalbook.com]

- 12. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]

Part 1: The 1H-Indazole Core - A Foundation for Innovation

An In-depth Technical Guide to the Molecular Structure of 1H-Indazole-3,6-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comprehensive technical analysis of this compound, a bifunctional derivative with significant potential as a versatile building block in drug discovery and materials science. While direct experimental data for this specific di-acid is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogs to provide a robust predictive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic feasibility. We will explore the foundational chemistry of the indazole ring, analyze the structural implications of dicarboxylic acid substitution, propose a detailed synthetic workflow, and discuss its potential applications.

The 1H-indazole is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[1] This structure is of immense interest in pharmaceutical research due to its ability to act as a bioisostere for other aromatic systems, like indole, and its capacity for diverse biological activities.[2]

Tautomerism and Stability

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Due to differences in the electronic arrangement and aromatic stabilization, the 1H-tautomer is thermodynamically more stable and is the predominant form in solution and the solid state.[1] This stability is a critical factor in its reliable use as a molecular scaffold.

A Privileged Scaffold in Medicinal Chemistry

The indazole nucleus is a cornerstone in the design of various targeted therapies, particularly kinase inhibitors.[3] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively mimic the hinge-binding motifs of ATP, leading to potent and selective enzyme inhibition. A wide range of indazole derivatives have been investigated for their anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5]

Part 2: Molecular Structure and Physicochemical Properties

The introduction of two carboxylic acid groups onto the 1H-indazole core at the 3- and 6-positions creates a unique molecule with distinct structural and electronic features.

Molecular Geometry

This compound consists of a planar, bicyclic aromatic system. The two carboxylic acid groups are strong electron-withdrawing groups, which significantly modulate the electron density of the ring system. The COOH group at the C3 position is attached to the pyrazole part of the ring, while the COOH group at the C6 position is on the benzene ring. This substitution pattern creates a highly functionalized, rigid scaffold suitable for constructing more complex molecules.

Caption: Molecular structure of this compound with IUPAC numbering.

Physicochemical Data Summary

| Property | Value | Source / Method |

| Molecular Formula | C₉H₆N₂O₄ | Calculated |

| Molecular Weight | 206.16 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy to[6] |

| CAS Number | Not assigned | N/A |

| Melting Point (°C) | >300 (Predicted) | Analogy to |

| pKa¹ (first deprotonation) | ~3.0 - 4.0 (Estimated) | Substituent Effect Estimation |

| pKa² (second deprotonation) | ~4.5 - 5.5 (Estimated) | Substituent Effect Estimation |

| Calculated LogP | ~1.0 - 1.5 (Estimated) | Computational Prediction |

Part 3: Predictive Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for structural confirmation. While no specific spectra for this compound are published, we can predict its characteristic spectroscopic features with high confidence by analyzing data from closely related structures, such as Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate.[7]

| Technique | Predicted Observation | Rationale and Explanation |

| ¹H NMR | δ 13.0-15.0 ppm (br s, 1H, N1-H); δ 12.0-13.0 ppm (br s, 2H, COOH); δ 8.4-8.6 ppm (s, 1H, H7); δ 8.1-8.3 ppm (d, 1H, H5); δ 7.8-8.0 ppm (d, 1H, H4) | The N-H proton is highly deshielded and broadened by quadrupolar relaxation and exchange.[7] Carboxylic acid protons are also deshielded and exchangeable. The aromatic protons are all in the downfield region due to the aromatic ring current and the electron-withdrawing effects of the COOH groups. H7 is predicted to be a singlet or narrow doublet. H5 and H4 will form a coupled system. |

| ¹³C NMR | δ 165-175 ppm (2C, C=O); δ 140-150 ppm (C3, C7a); δ 120-135 ppm (C3a, C5, C6); δ 110-120 ppm (C4, C7) | The carbonyl carbons of the acid groups will be the most downfield. Carbons directly attached to heteroatoms (C3, C7a) or the electron-withdrawing groups (C6) will also be significantly downfield. |

| IR (cm⁻¹) | ~3300 (N-H stretch); 2500-3300 (broad, O-H stretch); ~1700 (sharp, C=O stretch); 1500-1620 (C=C/C=N stretches) | The spectrum will be dominated by the very broad O-H absorption from the hydrogen-bonded carboxylic acid dimers.[8] The sharp carbonyl peak is also highly characteristic. The N-H stretch will be a sharper peak in the same region as the O-H band. |

| MS (EI) | m/z 206 ([M]⁺); 189 ([M-OH]⁺); 161 ([M-COOH]⁺); 133 ([M-2COOH+H]⁺) | The molecular ion peak should be clearly visible. Common fragmentation pathways for carboxylic acids include the loss of hydroxyl (-17) and the entire carboxyl group (-45). |

Part 4: Proposed Synthetic Strategy and Workflow

The synthesis of this compound is not explicitly described in the literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for indazole synthesis.[9][10] The proposed pathway begins with a commercially available, appropriately substituted benzene derivative.

Proposed Synthetic Pathway

A logical approach involves the cyclization of a substituted aniline derivative followed by oxidation. A suitable starting material would be 4-amino-3-methylisophthalic acid .

Caption: Proposed three-step synthesis of this compound.

Self-Validating Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 4-amino-3-methylisophthalic acid.

Step 1: Diazotization and Cyclization to form 3-Methyl-1H-indazole-6-carboxylic acid

-

Suspend 4-amino-3-methylisophthalic acid (1.0 eq) in 2 M aqueous HCl. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is immediate.

-

Continue stirring the reaction mixture at 0-5 °C for 1 hour. The diazonium salt will undergo spontaneous intramolecular cyclization.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

The resulting precipitate, 3-methyl-1H-indazole-6-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Self-Validation Check: The intermediate product can be analyzed by ¹H NMR to confirm the disappearance of the aniline starting material and the appearance of the indazole ring protons and the new methyl signal.

Step 2: Oxidation to this compound

-

Dissolve the crude 3-methyl-1H-indazole-6-carboxylic acid from Step 1 in an aqueous solution of a base (e.g., NaOH or K₂CO₃).

-

Heat the solution to 70-80 °C.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3.0 eq), portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating for several hours until TLC or LC-MS analysis indicates the full consumption of the starting material.

-

Cool the reaction mixture and quench any excess KMnO₄ with a small amount of ethanol or sodium bisulfite.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the clear filtrate with concentrated HCl until the pH is ~1-2. The final product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.

-

Self-Validation Check: The final product's identity and purity should be confirmed using the analytical methods detailed in Part 3 (NMR, IR, MS) and melting point analysis.

Part 5: Applications in Drug Development and Materials Science

The unique bifunctional and rigid nature of this compound makes it a highly attractive building block for several advanced applications.

-

Scaffold for Combinatorial Chemistry: The two carboxylic acid groups serve as orthogonal handles for chemical modification.[6] They can be independently converted to esters, amides, or other functional groups, allowing for the rapid generation of diverse compound libraries for screening against biological targets.[5][11]

-

Linker in Targeted Therapeutics: In the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), rigid linkers are often required to maintain a specific distance and orientation between two molecular components. The indazole di-acid core is an ideal candidate for such applications.

-

Precursor for Metal-Organic Frameworks (MOFs): The dicarboxylate structure can act as a multitopic organic linker to coordinate with metal ions, forming highly porous and stable MOFs. These materials have applications in gas storage, catalysis, and chemical sensing.

Conclusion

This compound represents a molecule of significant synthetic potential. While direct characterization is sparse, a detailed molecular portrait can be constructed through rigorous analysis of its constituent parts and related analogs. Its structure is defined by the stable 1H-indazole aromatic core, functionalized with two chemically versatile carboxylic acid groups. This guide provides a predictive framework for its spectroscopic signature and outlines a robust, logical synthetic strategy. For researchers in drug discovery and materials science, this compound is a promising and valuable scaffold poised for exploration and innovation.

References

-

Yadav, D. K., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Karpenko, Y., et al. (2022). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules. [Link]

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[9][12]-Aryl Shift. The Journal of Organic Chemistry. [Link]

-

Wang, T., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. [Link]

-

Teixeira, F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Teixeira, F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

-

University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

-

Sancassan, F., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. Indazole-3-carboxylic acid. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

SciSpace. (Open Access) Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]

-

Knowledge. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. [Link]

-

National Center for Biotechnology Information. 1H-Indazole-3-carboxamide. PubChem Compound Database. [Link]

- Google Patents.

-

Royal Society of Chemistry. The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study. [Link]

-

Zhang, W., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]

-

Bonin, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

-

Pérez-Toro, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole | 271-44-3 [chemicalbook.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 885522-60-1 Cas No. | this compound, 6-methyl ester | Matrix Scientific [matrixscientific.com]

A Technical Guide to the Spectroscopic Analysis of 1H-Indazole-3,6-dicarboxylic acid

Introduction

1H-Indazole-3,6-dicarboxylic acid is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, functionalized scaffold is a key component in the synthesis of pharmacologically active agents. An unambiguous structural confirmation and purity assessment of this molecule is paramount for its application in drug development and scientific research. This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize this compound, offering both field-proven protocols and an in-depth analysis of the expected spectral data.

The structural integrity of such a precursor molecule is the foundation of reproducible downstream synthesis and reliable biological testing. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for a complete quality control workflow. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the definitive identification of this compound.

Figure 1. Molecular structure and atom numbering convention for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, provide a complete picture of the proton and carbon framework.

Causality Behind Experimental Choices:

-

Solvent Selection: Due to the presence of two carboxylic acid groups, the molecule has poor solubility in non-polar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it readily dissolves polar, acidic compounds.[1] Furthermore, its higher boiling point allows for a wider temperature range for analysis, and it is less likely to engage in rapid proton exchange with the analyte's N-H and COOH protons compared to solvents like D₂O or methanol-d₄, allowing for their observation.[2]

-

Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR, providing a strong signal without causing viscosity-related line broadening.[3] For the less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is preferable to reduce acquisition time.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data: The chemical shifts are predicted based on the known spectrum of indazole and the strong electron-withdrawing and anisotropic effects of the two carboxylic acid groups.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 (NH ) | > 13.5 | broad singlet | - | Acidic proton on nitrogen, highly deshielded, broad due to exchange. |

| H-4 | ~8.40 | doublet | J ≈ 8.5 Hz | Deshielded by the anisotropic effect of the C-3 carboxylic acid and the adjacent nitrogen. |

| H-5 | ~7.95 | doublet | J ≈ 8.5 Hz | Deshielded by the adjacent C-6 carboxylic acid. |

| H-7 | ~8.10 | singlet (or narrow doublet) | J ≈ 1.0 Hz | Deshielded by the ring current and adjacent nitrogen. Appears as a singlet due to the small ⁴J coupling to H-5. |

| 3-COOH & 6-COOH | > 13.0 | very broad singlet | - | Acidic carboxylic protons, highly deshielded and subject to hydrogen bonding and exchange. Often overlaps with the N-H proton signal. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Predicted ¹³C NMR Data: Predictions are based on the effects of the nitrogen atoms and the electron-withdrawing carboxylic acid substituents on the aromatic carbon signals.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~140 | Attached to a nitrogen and a carboxylic acid group. |

| C-3a | ~123 | Bridgehead carbon adjacent to N-2. |

| C-4 | ~125 | Aromatic CH, influenced by adjacent C-3a. |

| C-5 | ~122 | Aromatic CH, influenced by adjacent C-6. |

| C-6 | ~130 | Attached to a carboxylic acid group. |

| C-7 | ~112 | Aromatic CH, adjacent to N-1. |

| C-7a | ~141 | Bridgehead carbon adjacent to N-1. |

| 3-C OOH | ~165 | Carboxylic acid carbonyl carbon. |

| 6-C OOH | ~168 | Carboxylic acid carbonyl carbon. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Weigh 10-20 mg of this compound into a clean, dry vial.[9]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆. Vortex the vial to ensure complete dissolution. The acidic nature of the sample should facilitate dissolution in this polar aprotic solvent.[4]

-

Filtration: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

Acquisition:

-

Lock and shim the spectrometer on the deuterium signal of DMSO-d₆.

-

Acquire a ¹H spectrum (typically 16-64 scans).

-

Acquire a proton-decoupled ¹³C spectrum (typically 1024 or more scans).

-

(Optional) Perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.

-

2D NMR for Structural Confirmation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

-

COSY (Correlation Spectroscopy): Would confirm the coupling between H-4 and H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton (H-4, H-5, H-7) to its attached carbon (C-4, C-5, C-7).

-

HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) correlations, which are essential for connecting the different parts of the molecule.

Caption: Predicted key HMBC correlations for structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint. For this molecule, the key features will be the absorptions from the carboxylic acid and indazole N-H groups.

Causality Behind Experimental Choices: The presence of two carboxylic acid groups allows for strong intermolecular hydrogen bonding, which significantly affects the spectrum. This typically results in a very broad O-H stretching band and a lowering of the C=O stretching frequency.[10][11]

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |

| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very broad, strong | Extensive hydrogen bonding significantly broadens this absorption.[12] |

| N-H stretch (Indazole) | ~3100 - 3200 | Medium, may be obscured by O-H | The N-H stretch of the indazole ring. |

| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, weak-medium | Characteristic of C-H bonds on the benzene ring. |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp | Conjugation with the aromatic system and hydrogen bonding lower the frequency from the typical ~1760 cm⁻¹.[11] |

| C=C / C=N stretch (Aromatic Rings) | 1450 - 1620 | Medium, multiple bands | Vibrations of the fused aromatic ring system. |

| C-O stretch / O-H bend (Carboxylic Acid) | 1210 - 1320 / 1395 - 1440 | Medium, coupled bands | C-O stretching and O-H in-plane bending are characteristic of carboxylic acids.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Causality Behind Experimental Choices:

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like dicarboxylic acids.[13] It is a "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, making it ideal for accurate mass determination. Analysis is most effective in negative ion mode ([M-H]⁻) due to the acidic nature of the two carboxyl groups.

-

Analysis Platform: Coupling Liquid Chromatography (LC) to the mass spectrometer (LC-MS) allows for the analysis of the compound in solution and provides an additional layer of separation and purity assessment.[14][15]

| Ion | Predicted m/z | Mode | Notes |

| [M-H]⁻ | 205.025 | Negative | Deprotonated molecular ion. This is expected to be the base peak. |

| [M+H]⁺ | 207.040 | Positive | Protonated molecular ion. Likely lower intensity than the negative ion. |

| [M+Na]⁺ | 229.022 | Positive | Sodium adduct, common in ESI. |

Predicted Fragmentation Pattern (MS/MS of [M-H]⁻ at m/z 205.025): Collision-Induced Dissociation (CID) of the parent ion will lead to characteristic neutral losses. The most likely fragmentation pathways involve decarboxylation.[16][17]

-

Loss of CO₂: [M-H-CO₂]⁻ at m/z 161.035 (loss of 44 Da)

-

Sequential Loss of CO₂: [M-H-2CO₂]⁻ at m/z 117.045 (loss of 88 Da)

-

Loss of H₂O: [M-H-H₂O]⁻ at m/z 187.014 (loss of 18 Da)

Caption: Primary MS/MS fragmentation pathway via decarboxylation.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile/water at ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase.

-

Chromatography: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Formic acid aids in protonation for positive mode analysis and provides good peak shape.

-

MS Detection: Set the ESI source to operate in both positive and negative ion modes.

-

Data Acquisition: Acquire full scan data (e.g., m/z 50-500) to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) experiments by selecting the [M-H]⁻ ion (m/z 205.0) as the precursor to obtain fragmentation data for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its conjugated system.

Causality Behind Experimental Choices: The fused aromatic indazole ring system is a strong chromophore. The electronic transitions observed are typically π → π* transitions. The position of the absorption maxima (λ_max) is sensitive to the solvent and the substituents on the ring.[18] Carboxylic acid groups can act as auxochromes, slightly modifying the absorption profile compared to the parent indazole.[19]

| Solvent | Predicted λ_max (nm) | Transition Type |

| Methanol or Ethanol | ~250 and ~290-300 | π → π |

| Acetonitrile | ~250 and ~290-300 | π → π |

Experimental Protocol: UV-Vis Analysis

-

Solvent Blank: Fill a quartz cuvette with the chosen spectroscopic grade solvent (e.g., methanol) and record a baseline spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound in the same solvent (typically in the micromolar concentration range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.5 AU).

-

Data Acquisition: Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A robust structural elucidation relies on integrating the data from all spectroscopic methods. The workflow below illustrates how the information from each technique is used synergistically to provide an unambiguous confirmation of the structure of this compound.

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The structural characterization of this compound requires a coordinated application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic framework and connectivity. Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid and indazole functional groups. High-resolution mass spectrometry validates the molecular weight and elemental formula while offering insights into structural stability through fragmentation analysis. Finally, UV-Vis spectroscopy confirms the nature of the aromatic conjugated system. By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers can achieve a high-confidence, unambiguous structural confirmation of this important chemical entity.

References

-

Yamaguchi, K., & Abe, T. (2012). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 60(2), 57-63. [Link]

-

Petersson, G. (1970). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Tetrahedron, 26(14), 3413-3428. [Link]

-

Harrison, A. G. (2009). Primary fragmentations by MS/MS of [M-H]−ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 20(3), 459-466. [Link]

-

Le, C. H., et al. (2021). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 108(4), 1196-1210. [Link]

-

University of Geneva. (n.d.). NMR sample preparation. [Link]

-

ResearchGate. (2020). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [diagram]. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

science-softCon. (n.d.). UV/Vis + Photochemistry Database. [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [Link]

-

Iowa State University. (2013). NMR Sample Preparation. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

European Union Reference Laboratory for New Psychoactive Substances. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. [Link]

-

Purdue University. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-2H-indazole. In NIST Chemistry WebBook. [Link]

-

ACS Publications. (2021). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Technology Sydney. (2022). Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry. [Link]

-

University of Alberta. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

ResearchGate. (2021). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

PubChem. (n.d.). CID 23635949. [Link]

-

Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics in Medicine. [Link]

-

Wikipedia. (n.d.). Indazole. [Link]

-

National Center for Biotechnology Information. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

National Center for Biotechnology Information. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

-

PubChem. (n.d.). Indazole-3-carboxylic acid. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. cif.iastate.edu [cif.iastate.edu]

- 5. Visualizer loader [nmrdb.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene and a pyrazole ring, offers a unique three-dimensional architecture and versatile substitution points that allow for precise interaction with a wide array of biological targets.[3][4] Its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and neurology.[3][5] Several indazole-based drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, are already in clinical use, validating the scaffold's importance.[3][6] This technical guide provides an in-depth exploration of the major biological activities of 1H-indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Introduction: The 1H-Indazole Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The 1H-indazole core is an exemplary case. Its structure is thermodynamically more stable than its 2H-indazole tautomer, making it the predominant form.[3][4][7] The scaffold's utility stems from:

-

Hydrogen Bonding Capability: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N=), enabling critical interactions within protein active sites, such as the hinge region of kinases.[8]

-

Aromatic System: The fused benzene ring allows for π-π stacking and hydrophobic interactions, further anchoring the molecule to its target.

-

Tunable Substitutions: The core can be readily functionalized at multiple positions (primarily C3, C5, and C6), allowing chemists to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

This guide will delve into the key therapeutic areas where 1H-indazole derivatives have made a significant impact.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of 1H-indazole derivatives has been in oncology. Their success is largely attributed to their ability to function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[6]

Mechanism of Action: Protein Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, including proliferation, survival, and differentiation, by catalyzing the phosphorylation of substrate proteins.[9] In many cancers, kinases become constitutively active, driving uncontrolled cell growth. 1H-indazole derivatives are often designed as ATP-competitive inhibitors. They mimic the adenine portion of ATP and occupy its binding pocket in the kinase active site, preventing phosphorylation and halting downstream signaling.[10]

Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism of an ATP-competitive 1H-indazole kinase inhibitor.

Caption: ATP-competitive inhibition of a protein kinase by a 1H-indazole derivative.

Key kinase families targeted by indazole derivatives include:

-